molecular formula C5H5FN2O2 B018271 5-Fluoro-2-methoxypyrimidin-4(3H)-one CAS No. 1480-96-2

5-Fluoro-2-methoxypyrimidin-4(3H)-one

Cat. No.: B018271
CAS No.: 1480-96-2
M. Wt: 144.1 g/mol
InChI Key: VMIFBCPINLZNNI-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C5H5FN2O2 and its molecular weight is 144.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527067. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-Methoxy-5-fluorouracil, also known as 5-Fluoro-2-methoxy-4(1H)pyrimidinone or 5-Fluoro-2-methoxypyrimidin-4(3H)-one, is a derivative of the chemotherapeutic agent 5-Fluorouracil (5-FU). The primary target of 5-FU is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

The mode of action of 2-Methoxy-5-fluorouracil is thought to be similar to that of 5-FU. The active metabolite of 5-FU, FdUMP, binds to TS, forming a covalently bound ternary complex . This binding inhibits the function of TS, leading to the disruption of DNA synthesis and repair, resulting in lethal DNA damage .

Biochemical Pathways

The action of 5-FU affects several biochemical pathways. It leads to the misincorporation of fluoronucleotides into RNA and DNA and inhibits the nucleotide synthetic enzyme thymidylate synthase (TS) . This action disrupts DNA synthesis and repair, leading to DNA damage . Additionally, non-coding RNAs can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, affecting cell response to 5-FU .

Pharmacokinetics

The pharmacokinetics of 5-FU has been associated with clinically significant variability . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-FU treatment . .

Result of Action

The result of 5-FU action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This action can lead to the death of cancer cells, thereby inhibiting the growth of tumors.

Biochemical Analysis

Biochemical Properties

It is known that 5-fluorouracil, a related compound, inhibits pseudo-uridine conversion in rRNA, tRNA, and snRNA species, preventing polyadenylation of mRNA at low doses

Cellular Effects

5-fluorouracil, a related compound, has been shown to affect cell proliferation, cell cycle, survival, and induction of apoptosis . It is possible that 2-Methoxy-5-fluorouracil may have similar effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

5-fluorouracil, a related compound, is known to disrupt DNA synthesis and repair, resulting in lethal DNA damage . It is possible that 2-Methoxy-5-fluorouracil may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that 5-fluorouracil reaches CSF concentrations of around 7 μM in about 30 min due to its easy penetration across the blood-brain barrier

Dosage Effects in Animal Models

It is known that 5-fluorouracil treatment leads to reconstruction of bone marrow microenvironment to establish an activated niche stimulating hematopoietic stem cells

Metabolic Pathways

5-fluorouracil, a related compound, is known to affect several metabolic pathways, including the TCA cycle

Transport and Distribution

It is known that 5-fluorouracil plasma clearance ranges from 0.5 to 1.4 L/min for bolus doses

Biological Activity

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and as a precursor for various pharmaceutical compounds. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H5_5FN2_2O2_2
  • Molecular Weight : 144.1 g/mol
  • CAS Number : 1480-96-2
  • Purity : Typically around 95%

The primary mechanism of action for this compound is believed to be similar to that of its parent compound, 5-Fluorouracil (5-FU), which primarily targets thymidylate synthase (TS). This interaction leads to the formation of a covalent complex that inhibits DNA synthesis, ultimately resulting in cell death. The compound may also interfere with RNA synthesis and function by misincorporating fluoronucleotides into RNA and DNA.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been evaluated in various cancer models, demonstrating the ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Cellular Effects

The compound influences several cellular processes:

  • Cell Proliferation : Inhibits cancer cell growth across various cell lines.
  • Apoptosis Induction : Triggers programmed cell death pathways.
  • Cell Cycle Arrest : Affects the progression of the cell cycle, particularly at the S phase due to its interference with DNA synthesis.

Case Studies

  • Ehrlich Ascites Carcinoma Model : In vivo studies using Ehrlich ascites carcinoma in mice demonstrated that administration of metal complexes incorporating this compound resulted in reduced tumor growth compared to controls. This suggests potential for developing metal-based antitumor agents.
  • Combination Therapy Studies : Research has shown improved outcomes when combining this compound with other chemotherapeutics, leading to enhanced tumor regression rates in preclinical models.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within biological systems. Its metabolites are primarily excreted through renal pathways. Toxicological studies suggest that while the compound exhibits significant efficacy against tumors, it also carries risks associated with cytotoxicity, necessitating careful dosing regimens in therapeutic applications.

Research Findings Summary Table

Study Focus Findings Reference
Antitumor ActivityInhibits proliferation and induces apoptosis
Cellular EffectsAffects cell cycle and RNA synthesis
Combination TherapiesEnhanced efficacy with existing chemotherapeutics
In Vivo EfficacyReduced tumor growth in animal models

Scientific Research Applications

Antitumor Activity

Mechanism of Action
5-Fluoro-2-methoxypyrimidin-4(3H)-one is a derivative of 5-Fluorouracil (5-FU), a well-known chemotherapeutic agent. Its primary mechanism involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The active metabolite of 5-FU, FdUMP, forms a covalent complex with TS, leading to the misincorporation of fluoronucleotides into RNA and DNA, thereby disrupting cellular proliferation .

Research Findings
Studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, it has been synthesized and evaluated for its efficacy against Ehrlich ascites carcinoma in mice, demonstrating promising results in inhibiting tumor growth. Moreover, research indicates that incorporating this compound into metal complexes enhances its antitumor properties.

Drug Delivery Systems

Nanocarrier Applications
The compound has been explored for use in drug delivery systems. Specifically, it has been incorporated into exfoliated montmorillonite nanolayers, which improve the loading capacity and release profile of chemotherapeutic agents. This approach enhances the cytotoxicity of the drugs while minimizing side effects .

Prodrug Design
this compound serves as a prodrug that can enhance pharmacological profiles by improving bioavailability and selectivity while reducing toxicity. Its derivatives are being studied to optimize these characteristics further.

Agricultural Applications

Fungicidal Properties
The compound and its derivatives have been investigated for their potential as fungicides. Research indicates that 5-fluoro pyrimidine derivatives can protect crops from various fungal pathogens, including ascomycetes and basidiomycetes. This application is crucial for developing environmentally friendly agricultural practices .

Synthesis of Pharmaceutical Compounds

Intermediate in Drug Synthesis
this compound is utilized as an intermediate in the synthesis of other pharmaceutical compounds, including antifungal agents like 5-flucytosine. The synthesis process typically involves chlorination followed by amination and hydrolysis .

Data Summary

Application AreaDescriptionKey Findings/Notes
Antitumor ActivityInhibits thymidylate synthase; disrupts DNA synthesisEffective against various cancer cell lines; enhances antitumor properties when used in metal complexes
Drug Delivery SystemsIncorporated into nanocarriers for improved drug deliveryEnhances loading capacity and cytotoxicity while reducing side effects
Agricultural ApplicationsExplored as a fungicide for crop protectionProtects against multiple fungal pathogens; supports sustainable agriculture
Synthesis of PharmaceuticalsServes as an intermediate in synthesizing other drugsImportant for producing antifungal agents like 5-flucytosine

Case Studies

  • Antitumor Efficacy Study : A study demonstrated that this compound derivatives showed significant inhibition of tumor growth in mice models, indicating its potential as a lead compound for developing new anticancer therapies.
  • Fungicide Development : Research focused on the synthesis and evaluation of 5-fluoro pyrimidine derivatives revealed their effectiveness against agricultural fungi, paving the way for new fungicidal products.

Properties

IUPAC Name

5-fluoro-2-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIFBCPINLZNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326323
Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
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Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-96-2
Record name 5-Fluoro-2-methoxy-4(3H)-pyrimidinone
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Record name 2-Methoxy-5-fluororacil
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Record name 1480-96-2
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Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
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Record name 4(1H)-Pyrimidinone, 5-fluoro-2-methoxy
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Record name 5-Fluoro-2-methoxypyrimidin-4(3H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential antitumor applications of 2-Methoxy-5-fluorouracil?

A1: Research has explored the use of 2-Methoxy-5-fluorouracil as a ligand in the synthesis of metal complexes with potential antitumor activity. Specifically, titanium(IV) and zirconium(IV) complexes incorporating 2-Methoxy-5-fluorouracil have been synthesized and their activity against Ehrlich ascites carcinoma in mice was investigated []. This research highlights the potential of incorporating 2-Methoxy-5-fluorouracil into metal-based drug candidates for cancer treatment.

Q2: How is 2-Methoxy-5-fluorouracil used in the synthesis of other pharmaceutical compounds?

A2: 2-Methoxy-5-fluorouracil serves as a crucial starting material in the synthesis of 5-flucytosine, an antifungal medication [, ]. This synthesis involves a multi-step process, including chlorination of 2-Methoxy-5-fluorouracil followed by amination and acidic hydrolysis to yield the final product.

Q3: Has the crystal structure of 2-Methoxy-5-fluorouracil derivatives been studied?

A3: Yes, the crystal structure of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, a derivative of 2-Methoxy-5-fluorouracil, has been determined []. This study revealed that the molecule adopts a planar conformation with the methoxy and ethyl groups slightly out of plane. Additionally, the crystal packing showed the formation of centrosymmetric dimers through N—H⋯O hydrogen bonds. This structural information provides valuable insights for understanding the properties and potential applications of this class of compounds.

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